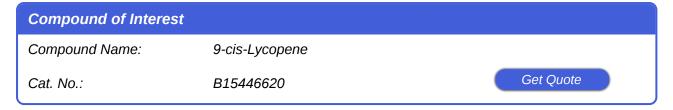


# **Application Notes and Protocols for Microwave- Assisted Extraction of 9-cis-Lycopene**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of lycopene, with a focus on its 9-cis isomer, from tomato processing wastes using Microwave-Assisted Extraction (MAE). The information is intended to guide researchers in developing efficient and targeted extraction strategies for this bioactive compound.

#### Introduction

Lycopene, a potent antioxidant carotenoid, is predominantly found in its all-trans isomeric form in fresh tomatoes. However, cis-isomers of lycopene, including **9-cis-lycopene**, have garnered significant interest due to their potentially higher bioavailability.[1][2] Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant matrices.[3] It offers several advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and potentially higher extraction rates.[3] This document outlines the principles, protocols, and analytical methods for the MAE of lycopene, with a particular emphasis on influencing the yield of cis-isomers.

# **Principle of Microwave-Assisted Extraction**

MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure within the plant cells, leading to cell wall rupture and the enhanced release of target compounds into the solvent.[3] The efficiency of MAE is

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influenced by several factors, including the choice of solvent, microwave power, extraction time, and the solid-to-liquid ratio.

While MAE is a rapid extraction technique that can minimize thermal degradation and isomerization compared to prolonged conventional heating, specific conditions can be manipulated to influence the isomerization of all-trans-lycopene to its cis-isomers.[4] Heat, in general, promotes the conversion from the trans to the cis form.[4][5] Studies have shown that while MAE can significantly improve the yield of all-trans-lycopene, conventional extraction methods with longer heating times may result in a higher proportion of cis-isomers.[4][6] However, by carefully selecting MAE parameters, it is possible to increase the yield of cis-lycopene isomers.

# **Experimental Protocols**

- Source Material: Utilize tomato peels, a significant byproduct of the tomato processing industry, which are a rich source of lycopene.[4]
- Drying: Dry the tomato waste at 60°C for 24 hours.[7]
- Grinding: Grind the dried peels into a fine powder to increase the surface area for extraction.
- Storage: Store the powdered material in a vacuum-sealed container at -18°C to -20°C to prevent degradation before extraction.[7][8]

This protocol is based on methodologies reported to influence cis-isomer yields.[4]

- Apparatus: Use a commercial microwave oven modified for laboratory use, operating at a frequency of 2450 MHz.[8][9]
- Solvent Selection: Prepare a solvent mixture of hexane and ethyl acetate. A higher proportion of ethyl acetate has been shown to increase the percentage of cis-isomer yield.[4]
   A 1:1 (v/v) mixture is a good starting point. For maximizing all-trans lycopene, pure ethyl acetate is recommended.[4][6]
- Solid-to-Liquid Ratio: A lower solid-to-liquid ratio can increase the yield of cis-isomers. A ratio
  of 1:20 (g/mL) is recommended.[4][9]

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- Procedure: a. Weigh 5 g of the dried tomato peel powder and place it in a 250 mL round-bottom flask suitable for microwave extraction.[8] b. Add 100 mL of the chosen solvent mixture (e.g., 1:1 hexane:ethyl acetate). c. Place the flask in the microwave extraction system. d. Apply microwave power. A power of 300-400 W is a suitable starting range.[6][8] e. Set the extraction time. Short extraction times of 60 to 90 seconds are typical for MAE.[8] f. After extraction, cool the flask and its contents. g. Separate the extract from the solid residue by filtration or centrifugation. h. The supernatant contains the extracted lycopene.
- Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to concentrate the lycopene.
- Storage of Extract: Store the concentrated lycopene extract under a nitrogen atmosphere at -20°C in an amber vial to protect it from light and oxidation.

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of lycopene isomers.

- HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended.
- Column: A C30 reversed-phase column is highly effective for separating carotenoid isomers.
   [10][11]
- Mobile Phase: A common mobile phase consists of a mixture of methyl-t-butyl ether (MTBE), methanol, and ethyl acetate. A composition of 40% MTBE, 50% methanol, and 10% ethyl acetate can provide good resolution of lycopene isomers.[11]
- Isocratic Elution: An isocratic elution is often sufficient, with a typical run time of around 25 minutes.[11]
- Detection: Monitor the eluent at 470 nm for lycopene quantification.
- Identification and Quantification: a. Identify the all-trans and various cis-isomers (including 9-cis) by comparing their retention times and spectral characteristics with those of authentic standards. b. Construct a calibration curve using a 9-cis-lycopene standard of known concentration to quantify the amount in the extracted samples.



#### **Data Presentation**

The following tables summarize quantitative data from studies on the microwave-assisted extraction of lycopene, providing a basis for comparison and optimization.

Table 1: Effect of MAE Parameters on Lycopene Yield from Tomato Peels

Microwave Power (W)	Extraction Time (min)	Solvent	Lycopene Yield (mg/100g)	Reference
324	8.6	n-Hexane	27.25	
400	1	Ethyl Acetate	13.592 (all-trans)	[4][6]
1600	0.25	1:1 Hexane:Ethyl Acetate	10.362 (all-trans)	[4]
300	1.5	95% Ethanol	5.74 (trans- lycopene)	[8]

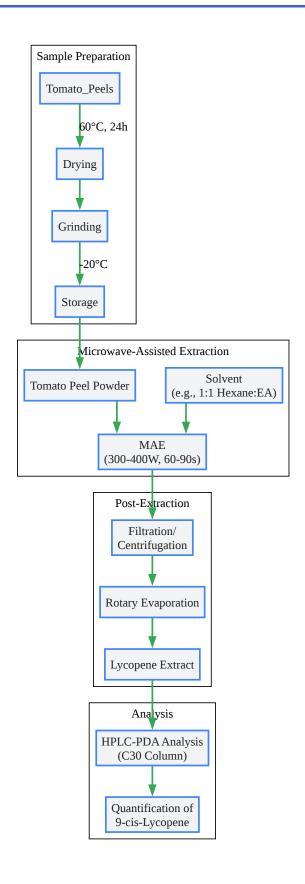
Table 2: Influence of Solvent and Solid-to-Liquid Ratio on cis-Lycopene Yield

Solvent Ratio (Hexane:Ethyl Acetate)	Solid-to-Liquid Ratio (g/mL)	Predicted cis- Isomer Yield (mg/100g)	Reference
1:1	1:20	4.450	[4]

Note: The study by Ho et al. (2015) indicated that a higher proportion of ethyl acetate and a lower solid-to-liquid ratio favored a higher percentage of cis-isomer yield.[4]

## **Visualizations**

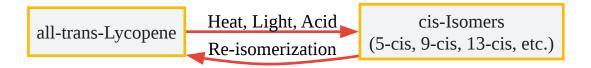




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Caption: Workflow for MAE of **9-cis-Lycopene**.





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Caption: Isomerization of all-trans-Lycopene.

#### Conclusion

Microwave-assisted extraction is a powerful tool for the efficient recovery of lycopene from tomato waste. While MAE generally favors the extraction of the more stable all-trans isomer, strategic manipulation of parameters such as solvent composition and solid-to-liquid ratio can increase the yield of cis-lycopene isomers. For researchers specifically interested in **9-cis-lycopene**, the protocols outlined above, coupled with a robust HPLC analytical method, provide a solid framework for extraction and quantification. Further optimization of MAE conditions may lead to even greater selectivity for the desired 9-cis isomer.

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